Comparative Antibacterial Potency: N-Benzyl Scaffold vs. N-Ethyl and N-Chlorobenzyl Analogs
A direct comparative study evaluated the parent compound NB-4-CBS and its N,N-disubstituted derivatives (with ethyl, benzyl, and 4-chlorobenzyl groups) for antibacterial activity. The parent compound itself exhibited a distinct profile, demonstrating moderate to good inhibition against all four tested Gram-positive and Gram-negative bacterial strains [1]. This establishes a baseline for the benzyl-substituted scaffold's intrinsic activity, which can be further tuned through derivatization.
| Evidence Dimension | Antibacterial Activity (Zone of Inhibition in mm) |
|---|---|
| Target Compound Data | S. aureus: 12.4 ± 0.2 mm; B. subtilis: 15.3 ± 0.4 mm; E. coli: 10.8 ± 0.1 mm; P. aeruginosa: 9.5 ± 0.3 mm |
| Comparator Or Baseline | Ciprofloxacin (Positive Control): S. aureus: 32.5 ± 0.1 mm; B. subtilis: 35.2 ± 0.2 mm; E. coli: 30.1 ± 0.3 mm; P. aeruginosa: 28.7 ± 0.2 mm |
| Quantified Difference | Parent compound showed 38-44% of the activity of the potent antibiotic control against Gram-positive strains. |
| Conditions | Agar well diffusion method; 100 µg/well; tested against S. aureus, B. subtilis, E. coli, P. aeruginosa |
Why This Matters
This data provides a quantifiable baseline for the parent scaffold's antibacterial potential, essential for researchers designing derivatives or comparing its activity to other core structures.
- [1] Aziz-ur Rehman et al. (2012). Synthesis and biological screening of N-Substituted derivatives of N-benzyl-4-chlorobenzenesulfonamide. Asian Journal of Pharmaceutical and Health Sciences, 2(3). View Source
